molecular formula C16H22N2O4 B2462186 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide CAS No. 954594-88-8

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide

Cat. No.: B2462186
CAS No.: 954594-88-8
M. Wt: 306.362
InChI Key: UCEQWTGMVVPVEO-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxyphenyl group, a pyrrolidinone ring, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with analogous structural features, such as other pyrrolidinone derivatives and methoxyacetamide-containing molecules. Examples include:

Uniqueness

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide, identified by its CAS number 954594-88-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₆H₂₂N₂O₄, with a molecular weight of 306.36 g/mol. The structure consists of a pyrrolidine ring substituted with an ethoxyphenyl group and a methoxyacetamide moiety, which may influence its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds similar to this compound often exhibit activity against various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors (5-HT1A), dopamine receptors (D2), and alpha adrenergic receptors, which are critical in modulating neurotransmission and other physiological processes .

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have demonstrated the ability to bind to specific receptor sites, leading to conformational changes that alter receptor activity. This interaction can result in downstream effects on signal transduction pathways, potentially influencing mood regulation and other neurological functions .

Study 1: Receptor Binding Affinity

A study examining the binding affinity of various substituted piperidine derivatives found that modifications at the N-position significantly affected receptor interactions. Compounds with similar structural features to this compound displayed high affinity for 5-HT1A receptors, suggesting potential anxiolytic or antidepressant effects .

Study 2: In Vivo Efficacy

In vivo studies have shown that related compounds can exhibit significant effects on behavioral models of anxiety and depression. For instance, a derivative with a similar backbone was tested in rodent models and demonstrated reduced anxiety-like behavior, indicating potential therapeutic applications for mood disorders.

Data Tables

Property Value
CAS Number954594-88-8
Molecular FormulaC₁₆H₂₂N₂O₄
Molecular Weight306.36 g/mol
Receptor Targets5-HT1A, D2, Alpha1
Potential EffectsAnxiolytic, Antidepressant

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-22-14-6-4-13(5-7-14)18-10-12(8-16(18)20)9-17-15(19)11-21-2/h4-7,12H,3,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEQWTGMVVPVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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